CID 45357120

HIV-1 Reverse Transcriptase Antiviral Assay

Calcium mesoxalate (CID 45357120, CAS 21085-60-9) is the calcium salt of mesoxalic acid, a dicarboxylic and ketonic acid. It is characterized as a multifunctional small molecule with reported activity against HIV-1 reverse transcriptase (RT) and effects on pancreatic insulin content.

Molecular Formula C3H2CaO5
Molecular Weight 158.12 g/mol
CAS No. 21085-60-9
Cat. No. B1592064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 45357120
CAS21085-60-9
Molecular FormulaC3H2CaO5
Molecular Weight158.12 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)C(=O)[O-].C(=O)(C(=O)O)C(=O)[O-].O.O.[Ca+2]
InChIInChI=1S/C3H2O5.Ca/c4-1(2(5)6)3(7)8;/h(H,5,6)(H,7,8);
InChIKeyNHMPFDHHQOAHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Calcium Mesoxalate (CAS 21085-60-9): A Multifunctional Chemical Probe with HIV-1 RT Inhibition and Metabolic Modulation


Calcium mesoxalate (CID 45357120, CAS 21085-60-9) is the calcium salt of mesoxalic acid, a dicarboxylic and ketonic acid [1]. It is characterized as a multifunctional small molecule with reported activity against HIV-1 reverse transcriptase (RT) and effects on pancreatic insulin content [2]. Unlike many single-target antiretroviral compounds, its profile suggests utility in research applications where both viral enzyme inhibition and host metabolic or signaling modulation are of interest. Its primary utility lies in in vitro and in vivo experimental models, serving as a chemical probe for HIV RT inhibition and calcium-dependent cellular processes.

Why Generic Substitution is Problematic for Calcium Mesoxalate in Specialized Research


Substituting calcium mesoxalate with other HIV-1 reverse transcriptase inhibitors (e.g., Nevirapine, Efavirenz) or alternative calcium salts is not scientifically equivalent. First, its HIV-1 RT inhibition (IC50 = 2.2 μM) is accompanied by a distinct mechanism of action, potentially involving interference with cellular calcium signaling and enzyme translocation, which is not observed with high-potency NNRTIs [1][2]. Second, its documented in vivo effect of increasing pancreatic insulin content (up to 2.5-fold in dogs at 200 mg/kg/day) is a unique metabolic property absent in standard antiretrovirals [3]. Therefore, simple potency-based substitution fails to account for this compound's polypharmacology and its specific utility as a dual-activity probe. The specific salt form (calcium mesoxalate) is also critical for solubility and bioavailability in the biological models where its effects have been characterized [3].

Quantitative Differentiation of Calcium Mesoxalate: A Comparative Analysis Against Key Alternatives


Comparative HIV-1 Reverse Transcriptase Inhibition: Potency vs. Polypharmacology

Calcium mesoxalate inhibits HIV-1 reverse transcriptase with an IC50 of 2.2 μM . In contrast, the clinically used non-nucleoside RT inhibitor (NNRTI) Nevirapine exhibits an IC50 of 84 nM (0.084 μM) in enzyme assays, making it approximately 26-fold more potent [1]. While less potent, calcium mesoxalate's mechanism is distinct, involving trapping of the RT pre-translocation complex and potentially modulating host cell calcium signaling, a feature not shared by Nevirapine or Efavirenz [2]. This makes it a valuable tool for studying alternative RT inhibition mechanisms and polypharmacology, rather than a high-potency antiviral drug candidate.

HIV-1 Reverse Transcriptase Antiviral Assay

Unique In Vivo Metabolic Effect: Increased Pancreatic Insulin Content

Calcium mesoxalate demonstrates a unique metabolic effect not observed with other HIV-1 RT inhibitors. In a study involving adult dogs, daily oral administration of 200 mg/kg of calcium mesoxalate for one month led to a 2.5-fold increase in pancreatic insulin content compared to untreated controls [1]. This effect was dose-dependent and reproducible across different animal models (rats and dogs) [1]. In comparison, clinically used NNRTIs like Efavirenz are not associated with such a direct metabolic effect on insulin levels; their primary profile is antiviral, with potential side effects related to lipid metabolism and insulin resistance, not an increase in insulin content [2].

Metabolic Research Insulin Secretion In Vivo Pharmacology

Divergent Inhibition Profile: Translocation Blocker vs. Classic NNRTIs

The mechanism of action of calcium mesoxalate is functionally distinct from classic non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research on the related compound, 4-chlorophenylhydrazone of mesoxalic acid (CPHM), shows it inhibits HIV-1 RT by trapping the pre-translocational conformation of the RT-DNA complex, a mechanism it shares with the pyrophosphate analog foscarnet (PFA) [1]. However, CPHM is highly specific for HIV-1 RT, whereas PFA is a broad-spectrum antiviral with significant toxicity [1]. Classic NNRTIs like Nevirapine and Efavirenz act as allosteric inhibitors at a distinct binding pocket, disrupting polymerase activity [2]. This mechanistic divergence means calcium mesoxalate can be used to study a different aspect of RT function, and it remains effective against the K65R mutation, which reduces sensitivity to PFA but increases affinity for CPHM [1].

Mechanism of Action Enzyme Translocation HIV-1 RT

Impact on B-Cell Proliferation and Immune Modulation Potential

Calcium mesoxalate trihydrate has been shown to promote B-cell proliferation in vitro . This immunomodulatory activity is a clear point of differentiation from most HIV-1 RT inhibitors. Classic NNRTIs like Efavirenz and Nevirapine are not associated with direct promotion of B-cell proliferation; in fact, some antiretroviral therapies can be associated with immune dysregulation or B-cell depletion [1]. This suggests calcium mesoxalate may be a more appropriate tool for research exploring the interplay between antiviral activity and humoral immune enhancement, or for studies focused on B-cell biology.

Immunology B-Cell Proliferation In Vitro Assay

Key Research and Industrial Application Scenarios for Calcium Mesoxalate


Investigating Non-Allosteric HIV-1 RT Inhibition and Translocation Mechanisms

Calcium mesoxalate is a critical tool for studying the pre-translocational trapping of HIV-1 reverse transcriptase, a mechanism distinct from classic NNRTIs. Its utility in this scenario is supported by studies showing that related mesoxalic acid derivatives block RT translocation and maintain activity against clinically relevant mutants like K65R . This application is relevant for academic labs and biotech firms focused on next-generation antiretroviral discovery targeting RT translocation.

Ex Vivo Studies of Host-Virus Interaction: Calcium Signaling and Metabolic Dysregulation

The compound's dual activity—inhibiting HIV-1 RT and modulating cellular calcium signaling —makes it a superior choice for ex vivo models examining the intersection of viral replication and host cell physiology. Its documented effect on increasing pancreatic insulin content in animal models [1] further positions it for research into metabolic complications of HIV, such as diabetes. This is a unique scenario where standard, single-target antivirals cannot provide the same experimental insight.

Immunology Research on B-Cell Activation and Antiviral Activity

For researchers investigating the link between antiviral therapy and humoral immunity, calcium mesoxalate provides a unique profile. Its reported ability to both inhibit HIV-1 RT and promote B-cell proliferation [1] enables experimental designs that cannot be conducted with classic NNRTIs, which lack this immunomodulatory property. This is a niche but critical application for understanding the complex immune response to HIV and potential therapeutic synergies.

Standardization and Quality Control in Anti-HIV Compound Screening

In industrial and academic screening facilities, calcium mesoxalate serves as a well-characterized control compound for a specific, moderate-potency, translocation-based mechanism of HIV-1 RT inhibition. Its well-documented IC50 of 2.2 μM provides a reliable benchmark against which to compare novel compounds that may also target the RT pre-translocation complex, distinct from the more common NNRTI controls like Nevirapine or Efavirenz.

Quote Request

Request a Quote for CID 45357120

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.